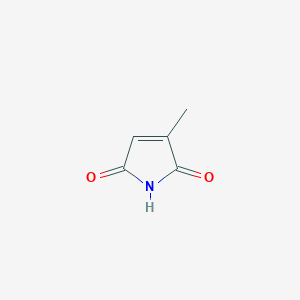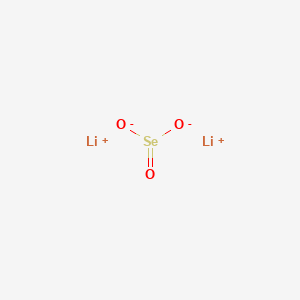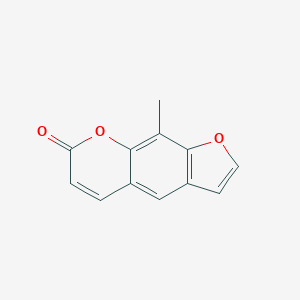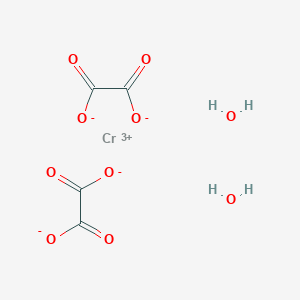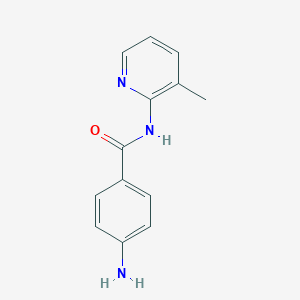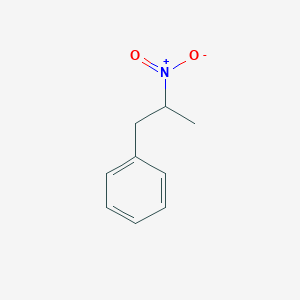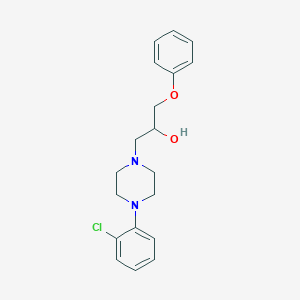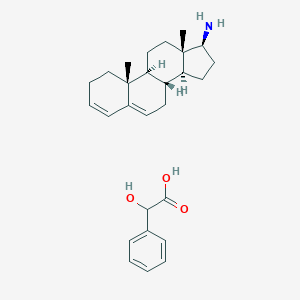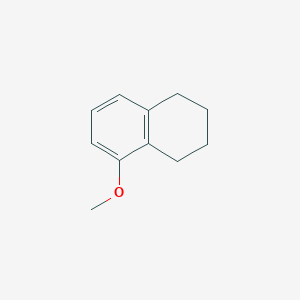
5-Methoxy-1,2,3,4-tetrahydronaphthalene
Descripción general
Descripción
5-Methoxy-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H14O It is a derivative of tetrahydronaphthalene, where a methoxy group is attached to the fifth carbon of the naphthalene ring
Aplicaciones Científicas De Investigación
5-Methoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Industry: It is used in the production of various chemical products, including dyes and fragrances.
Safety and Hazards
The safety information for 5-Methoxy-1,2,3,4-tetrahydronaphthalene indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalene typically involves the reduction of this compound-2-carboxylic acid. This reduction can be achieved using various reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding methoxy-substituted naphthalene. This process requires the use of a suitable catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to ensure complete hydrogenation .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Mecanismo De Acción
The mechanism of action of 5-Methoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The methoxy group enhances its ability to participate in hydrogen bonding and other interactions, which can influence its biological activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound without the methoxy group.
5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: A derivative with a carboxylic acid group.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: A similar compound with the methoxy group on the sixth carbon.
Uniqueness
This compound is unique due to the presence of the methoxy group, which significantly alters its chemical and physical properties compared to its parent compound and other derivatives.
Propiedades
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h4,6,8H,2-3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXFHUMKHSSUNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905747 | |
| Record name | 5-Methoxy-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-19-1 | |
| Record name | 1008-19-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxy-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chirality of 5-Methoxy-1,2,3,4-tetrahydronaphthalene in the context of dopaminergic activity?
A1: Research indicates that the dopaminergic activity of this compound is enantiomer-specific. Specifically, the levo enantiomer of 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene exhibits dopaminergic activity, while the dextro enantiomer does not []. This finding highlights the importance of chirality in determining the biological activity of this class of compounds, suggesting a stereospecific interaction with dopamine receptors.
Q2: How does the acid-catalyzed hydrolysis of this compound 1,2-epoxide proceed, and what is notable about the product distribution?
A2: The acid-catalyzed hydrolysis of this compound 1,2-epoxide proceeds through a carbocation intermediate []. Interestingly, this reaction predominantly yields the cis diol (75-80%) over the more thermodynamically stable trans diol (20-25%) []. This observation suggests that transition-state effects, potentially influenced by steric factors within the reaction intermediate, play a crucial role in dictating the product distribution.
Q3: Beyond its potential dopaminergic activity, has this compound or its derivatives been explored for other therapeutic applications?
A3: While the provided research focuses on the dopaminergic properties of 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene, a derivative of this compound, other research highlights the potential of structurally related compounds. For instance, (5-phenyl-2H-pyrazol-3-yl)-amide derivatives, which share structural similarities with this compound, have been investigated for their potential in treating neurodegenerative disorders []. This suggests that exploring the therapeutic applications of this compound and its derivatives beyond dopaminergic activity could be a promising avenue for future research.
Q4: Can you elaborate on the broader implications of discovering that 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene is a more potent dopaminergic agonist than apomorphine?
A4: The finding that 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene demonstrates higher potency as a dopaminergic agonist compared to apomorphine [] holds significant implications for drug discovery. This discovery opens doors for developing new therapeutic agents with potentially improved efficacy in treating conditions associated with dopamine deficiency, such as Parkinson's disease. Further research into the pharmacological profile and safety of this compound and its analogs could pave the way for novel treatment options.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
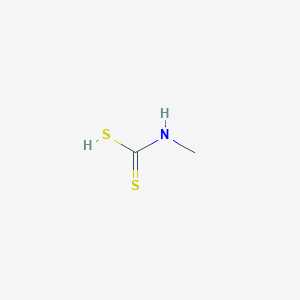
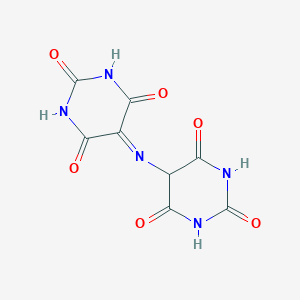
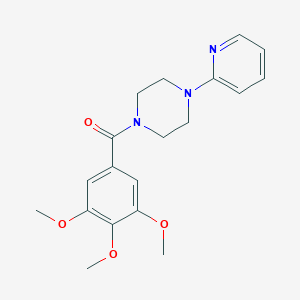
![Spiro[5.6]dodecane](/img/structure/B94616.png)
